molecular formula C18H19NO3 B13577538 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid

1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid

Cat. No.: B13577538
M. Wt: 297.3 g/mol
InChI Key: SQWUFJAACJIQGB-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure

Preparation Methods

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid can be compared with similar compounds such as:

    1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group.

    1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C18H19NO3/c20-18(21)16-11-19(12-16)10-14-6-8-17(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,21)

InChI Key

SQWUFJAACJIQGB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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